alpha-Cyclopentylmandelic acid
Description
Significance in Contemporary Chemical Synthesis and Pharmaceutical Sciences
Alpha-Cyclopentylmandelic acid serves as a crucial intermediate and building block in the synthesis of numerous pharmaceutical compounds. chemimpex.com Its primary application is in the production of anticholinergic drugs, which act on muscarinic acetylcholine (B1216132) receptors. d-nb.infolookchem.com It is a key precursor for synthesizing active pharmaceutical ingredients (APIs) such as Glycopyrronium (B1196793) Bromide (Glycopyrrolate), Oxyphencyclimine HCl, and Oxypyrronium Bromide. chemicalbook.comlookchem.com Glycopyrrolate (B1671915), an antagonist of muscarinic receptors, is utilized in treatments for conditions involving excessive salivation and other medical applications. d-nb.info The compound is also identified as a related compound or impurity in the production of Glycopyrrolate. chemicalbook.comalfa-chemical.comlgcstandards.com
Research has focused on optimizing the synthesis of this compound itself. A notable advancement is the development of a multistep continuous-flow process that involves a direct α-lithiation followed by aerobic oxidation. d-nb.info This method is presented as a safer and more efficient alternative to traditional Grignard-based batch processes. d-nb.info Beyond anticholinergics, the compound is used in the synthesis of muscarinic M3 receptor antagonists and has been explored as an intermediate for anti-inflammatory and analgesic drugs. chemimpex.comchemicalbook.comlookchem.com Its utility also extends to the agrochemical industry, where it is investigated for creating novel herbicides and pesticides with potentially improved efficacy. chemimpex.com
Historical Context of Research on Mandelic Acid Derivatives
The study of this compound is part of a broader history of research into mandelic acid and its derivatives. Mandelic acid was first discovered in 1831 by German pharmacist Ferdinand Ludwig Winckler, who isolated it by heating amygdalin, an extract from bitter almonds, with hydrochloric acid. typology.comwikipedia.org Its name is derived from the German word for almond, "Mandel". typology.comwikipedia.org
Historically, mandelic acid was noted for its use as an antibacterial agent, particularly in treating urinary tract infections. wikipedia.org The basic structure of mandelic acid, an alpha-hydroxy carboxylic acid, has proven to be a versatile scaffold for chemical modification, leading to a wide array of derivatives. ontosight.aitaylorandfrancis.com These derivatives are formed through processes like the metabolism of adrenaline and noradrenaline or through synthetic chemical reactions, most commonly esterification. wikipedia.orgontosight.ai The diverse biological activities exhibited by these derivatives, including antimicrobial, anti-inflammatory, and anticholinergic properties, have made them a subject of sustained interest in medicinal chemistry and pharmaceutical development. ontosight.ai
Structural Basis for Chirality and Synthetic Utility of this compound
The synthetic utility of this compound is fundamentally linked to its molecular structure. The molecule's chemical formula is C₁₃H₁₆O₃. ontosight.ai Its structure features a central alpha-carbon atom bonded to four different groups: a carboxyl group (-COOH), a hydroxyl group (-OH), a phenyl group (-C₆H₅), and a cyclopentyl group (-C₅H₉). This arrangement makes the alpha-carbon a stereogenic or chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-alpha-Cyclopentylmandelic acid and (S)-alpha-Cyclopentylmandelic acid. google.com
This chirality is of paramount importance in pharmaceutical synthesis, as the biological activity of drugs derived from it often depends on a specific stereoconfiguration. google.com Consequently, obtaining optically pure enantiomers is a critical step. google.com The compound's structure allows it to be used as a chiral auxiliary, aiding in the resolution of racemic mixtures to produce enantiomerically pure substances. chemimpex.com
Significant research has been dedicated to developing effective methods for separating the enantiomers of racemic this compound. These chiral resolution techniques are essential for synthesizing stereochemically pure drugs. google.com
Table 2: Selected Research on Chiral Resolution of this compound This table is interactive. Users can sort and filter the data.
| Method | Chiral Selector/Reagent | Key Finding | Source(s) |
|---|---|---|---|
| Chemical Resolution | L-Tyrosine methyl ester and (R)-alpha-phenylethylamine | Used as resolution reagents to prepare (S)- and (R)-alpha-cyclopentylmandelic acid respectively. | chemicalbook.com |
| High-Speed Countercurrent Chromatography (HSCCC) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complete enantioseparation of 250 mg of racemic mixture was achieved in a single run. | tandfonline.comnih.gov |
| High Performance Liquid Chromatography (HPLC) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Both cyclodextrins could be used for complete enantioseparation on a reversed-phase column. | nih.gov |
| Multistage Enantioselective Liquid-Liquid Extraction (ELLE) | Hydroxyethyl-β-cyclodextrin (HE-β-CD) | Studied in a cascade of centrifugal contactor separators for continuous separation. | chemicalbook.com |
| Chiral Synthesis | L/D-malic acid | Used as a starting material in a chiral synthesis approach to prepare chiral intermediates. | google.com |
The distinct enantiomers serve as intermediates for different pharmaceutical products. For instance, (R)-alpha-Cyclopentylmandelic acid is a key intermediate for the synthesis of Sofpironium Bromide. whalecorporation.com The ability to resolve and utilize specific enantiomers underscores the structural and synthetic importance of this compound in modern drug development.
Compound Reference Table
| Compound Name |
|---|
| (R)-alpha-phenylethylamine |
| (R)-alpha-Cyclopentylmandelic Acid |
| (S)-alpha-Cyclopentylmandelic Acid |
| 1-methyl-3-pyrrolididonolmethyl bromide |
| Adrenaline |
| This compound |
| Amygdalin |
| Benzoylformic acid |
| Cyclopentyl magnesium bromide |
| Glycopyrrolate |
| Glycopyrronium Bromide |
| Hydroxyethyl-β-cyclodextrin |
| Hydroxypropyl-β-cyclodextrin |
| L-Tyrosine methyl ester |
| Mandelic acid |
| Noradrenaline |
| Oxyphencyclimine HCl |
| Oxypyrronium Bromide |
| Phenylacetic acid |
| Phenylchloroacetic acid |
| Phenylglyoxal |
| Phenylpyruvic acid |
| Sofpironium Bromide |
| Sulfobutyl ether-β-cyclodextrin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUEQCOAQCQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311832 | |
| Record name | α-Cyclopentylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |
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Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
427-49-6 | |
| Record name | α-Cyclopentylmandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=427-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Cyclopentylmandelic acid | |
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| Record name | 427-49-6 | |
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| Record name | α-Cyclopentylmandelic acid | |
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| Record name | Cyclopentylphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID | |
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Advanced Synthetic Methodologies for Alpha Cyclopentylmandelic Acid
Grignard Reaction-Based Synthetic Pathways
The Grignard reaction is a foundational method for creating carbon-carbon bonds and has been traditionally employed in the synthesis of alpha-Cyclopentylmandelic acid. chemicalbook.comgoogle.compatsnap.comnih.gov This typically involves the reaction of a Grignard reagent, such as cyclopentylmagnesium bromide, with a carbonyl compound like benzoylformic acid or its esters. chemicalbook.comnih.govgoogle.com
Optimization of Reaction Conditions and Precursor Selection
The selection of precursors and optimization of reaction conditions are critical for maximizing the yield and purity of this compound. One common pathway involves the reaction of cyclopentylmagnesium bromide with benzoylformic acid. chemicalbook.com In a typical procedure, cyclopentylmagnesium bromide ether solution is added dropwise to a solution of benzoylformic acid in anhydrous diethyl ether at 0°C. chemicalbook.com The mixture is then stirred at room temperature for an extended period, followed by acidic workup to yield racemic this compound. chemicalbook.com
Alternative precursors include methyl benzoylformate, which reacts with the Grignard reagent prepared from chlorocyclopentane (B1362555) and magnesium in an organic solvent like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). google.compatsnap.com The temperature during the addition of the Grignard reagent is maintained between 5°C and 10°C. google.com
The choice of solvent also plays a significant role. While diethyl ether is commonly used, THF can be a suitable alternative. google.compatsnap.com The reaction of S(+)-mandelic acid with pivaldehyde in the presence of trifluoromethanesulfonic acid as a catalyst has also been explored to produce a dioxolanone intermediate. google.com This intermediate can then be deprotonated at low temperatures (-78°C) with lithium bis(trimethylsilyl)amide. google.com
A study investigating the reaction of methyl acetophenone (B1666503) with a Grignard reagent highlighted a significant challenge: the ester carbonyl group can also react, leading to byproducts from a double Grignard reaction. google.com These byproducts are often difficult to separate from the desired product due to similar polarities. google.com Adjusting the reactant ratios, reaction temperature, and order of addition were attempted to mitigate this issue, but were largely unsuccessful. google.com
Table 1: Comparison of Grignard Reaction Conditions
| Precursors | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclopentylmagnesium bromide, Benzoylformic acid | Diethyl ether | 0°C to room temp. | 36.4% | chemicalbook.com |
Investigations into Byproduct Formation and Yield Enhancement
Another reported byproduct is the cyclopentenyl mandelic acid ester, which can form alongside the desired cyclopentyl mandelic acid ester. google.com This necessitates an additional hydrogenation step to convert the byproduct into the desired product. google.com
To enhance yield, various strategies have been explored. One approach involves the inverse addition of a phenyl-Grignard reagent to a cyclopentyl glyoxylic acid ester. d-nb.info Another method utilizes the reaction of cyclopentyl glyoxylic acid ester with cyclopentadienyl (B1206354) magnesium bromide, followed by a hydrogenation step. d-nb.info However, these traditional Grignard-based protocols often result in modest yields, typically ranging from 28% to 56%. nih.gov
Continuous-Flow Synthesis Protocols for this compound
Continuous-flow chemistry has emerged as a powerful tool for organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly reactive reagents like organolithiums. ucc.ieacs.orgthieme-connect.de
Direct α-Lithiation and Aerobic Oxidation in Continuous Flow Systems
A modern approach to synthesizing this compound involves a multistep continuous-flow process. d-nb.info This process consists of a direct α-lithiation of cyclopentylphenylacetic acid followed by hydroxylation via aerobic oxidation. d-nb.info The first step is the formation of a di-lithium enolate intermediate. d-nb.info This is followed by hydroxylation using molecular oxygen under mild conditions (atmospheric pressure and room temperature). d-nb.info
This continuous-flow protocol has been shown to be a safe and effective alternative to traditional Grignard-based batch processes. d-nb.info The telescoped flow process can afford the target intermediate in a 65% solution NMR yield, with a 50% isolated yield after recrystallization. d-nb.info A key advantage is the ability to safely handle pure molecular oxygen, which is often a concern in batch processes due to the potential for forming flammable mixtures in the reactor headspace. d-nb.info
Utilization of Organolithium Reagents and Process Safety in Flow Chemistry
Organolithium reagents are highly reactive and valuable for forming new carbon-carbon bonds, but their use on a large scale is often hindered by safety concerns due to the highly energetic nature of the reaction intermediates. ucc.ieacs.org Flow chemistry provides a safer platform for handling these reagents due to the high surface-to-volume ratio in microreactors, which allows for excellent heat dissipation and precise temperature control. ucc.iethieme-connect.de
In the continuous-flow synthesis of this compound, n-hexyllithium (B1586676) has been identified as a cost-effective and industrially safer base compared to n-butyllithium (n-BuLi). d-nb.info The use of n-BuLi can lead to the evolution of flammable butane (B89635) gas, which is more challenging to manage at larger scales. d-nb.info
To further mitigate safety risks when handling molecular oxygen, a diluted form, such as less than 10% O2 in N2 ("synthetic air"), can be used. d-nb.info This keeps the oxygen concentration below the limiting oxygen concentration (LOC), preventing the formation of an explosive oxygen/organic vapor mixture. d-nb.info However, using pure oxygen in a well-designed continuous-flow system can lead to higher reaction rates and selectivity. d-nb.info
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis
| Parameter | Batch Grignard Synthesis | Continuous-Flow α-Lithiation/Oxidation | Reference |
|---|---|---|---|
| Reagents | Cyclopentylmagnesium bromide, Benzoylformic acid | Cyclopentylphenylacetic acid, n-Hexyllithium, O₂ | chemicalbook.comd-nb.info |
| Safety | Concerns with Grignard reagent handling and oxygen headspace | Enhanced safety with organolithiums and oxygen in flow | d-nb.infoucc.ie |
| Yield | 28-56% | 50% (isolated) | d-nb.infonih.gov |
Reactor Design and Process Intensification Studies
The design of the reactor is crucial for the success of continuous-flow synthesis. For the lithiation step, a polytetrafluoroethylene (PTFE) coil reactor was found to be more suitable for scalability than a glass microchip, as the latter was prone to clogging by lithium salts. d-nb.info For the aerobic oxidation step, a mass-flow controller can be used to dose oxygen gas continuously and accurately. researchgate.net
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, is a key driver for adopting continuous-flow technology. cambridge.org Studies have shown that moving from batch to continuous processing can significantly reduce reaction times and improve yields. For example, a deprotonation/borylation reaction performed in a continuous flow setup at ambient temperature yielded 78%, compared to just 51% in a semibatch process at -78°C. vapourtec.com
In the context of this compound synthesis, careful optimization of flow parameters is essential. It was found that low equivalents of oxygen, atmospheric pressure, and room temperature favored the formation of the desired product, while higher oxygen concentrations, high pressure, and low temperatures led to the formation of an undesired ketone side product through oxidative decarboxylation. researchgate.net The optimized continuous-flow process involved a 5-minute residence time for the lithiation and an 18-minute residence time for the aerobic oxidation. researchgate.net
Esterification Reactions for this compound Derivatives
Esterification is a critical transformation for this compound, primarily to generate intermediates for the synthesis of active pharmaceutical ingredients, most notably glycopyrronium (B1196793) bromide. lookchem.comnewdrugapprovals.org The process involves reacting the carboxylic acid group of this compound with an alcohol to form an ester. Various methodologies have been developed to synthesize different ester derivatives, such as the methyl ester and the 1-methyl-pyrrolidin-3-yl ester, which is a direct precursor to glycopyrrolate (B1671915). newdrugapprovals.orggoogle.com
Key esterification approaches include:
Acid-Catalyzed Esterification: Protonic acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride, aluminum chloride) can be used to catalyze the reaction between this compound and an alcohol. google.com
Base-Mediated Esterification: In a patented method, methyl cyclopentylmandelate is synthesized by reacting this compound with methyl iodide in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃). google.com The reaction proceeds at room temperature over a couple of hours. google.com
Transesterification: This method is central to the synthesis of glycopyrrolate from the methyl ester of this compound. The methyl ester is reacted with 1-methyl-pyrrolidin-3-ol in a process called transesterification. google.com One patented procedure describes carrying out this reaction using metallic sodium as a catalyst. google.com This process exchanges the methyl group of the ester with the 1-methyl-pyrrolidin-3-yl group to form the key tertiary amine intermediate. newdrugapprovals.orggoogle.com
Activation with Coupling Reagents: The carboxylic acid can be activated to facilitate esterification. For example, reacting this compound with carbonyldiimidazole in acetonitrile (B52724) creates a highly reactive acyl-imidazole intermediate, 2-cyclopentyl-2-hydroxy-1-imidazol-1-yl-2-phenyl-ethanone. newdrugapprovals.org This intermediate can then readily react with an alcohol to form the desired ester.
The table below summarizes various reported methods for the synthesis of this compound esters.
| Ester Product | Reagents | Solvent | Conditions | Reference |
| Methyl cyclopentylmandelate | This compound, Methyl iodide, K₂CO₃ | Dimethylformamide (DMF) | Room temperature, 2 hours | google.com |
| N-Methyl-3-pyrrolidinyl cyclopentylmandelate | Methyl ester of cyclopentyl mandelic acid, 1-methyl-pyrrolidin-3-ol, Metallic sodium | Not specified | Transesterification | google.com |
| 2-cyclopentyl-2-hydroxy-1-imidazol-1-yl-2-phenyl-ethanone (Active Intermediate) | This compound, Carbonyldiimidazole | Acetonitrile | Cooled to 0°C, then warmed to room temperature for 2 hours | newdrugapprovals.org |
Comparative Analysis of Synthetic Routes for Industrial Scalability and Efficiency
The industrial production of this compound (CPMA) is a critical step in the manufacturing of several pharmaceuticals. lookchem.comnewdrugapprovals.org Consequently, the scalability, efficiency, and safety of the synthetic route are of paramount importance. Several distinct strategies for its synthesis have been reported, ranging from classic Grignard reactions to modern continuous-flow processes. newdrugapprovals.orgd-nb.info
Grignard-Based Batch Processes: Several patented routes rely on the Grignard reaction, a well-established method for forming carbon-carbon bonds. newdrugapprovals.org These are typically performed as batch processes. Common variations include:
Route A: Reaction of ethyl phenylglyoxylate (B1224774) with cyclopentyl magnesium bromide, followed by hydrolysis. newdrugapprovals.orgd-nb.info
Route B: Direct reaction of phenylglyoxylic acid with cyclopentyl magnesium bromide. newdrugapprovals.orgd-nb.infochemicalbook.com
Route C: An inverse addition where a phenyl-Grignard reagent is added to a cyclopentyl glyoxylic acid ester. newdrugapprovals.orgd-nb.info
Route D: Reaction of a cyclopentyl glyoxylic acid ester with cyclopentadienyl magnesium bromide, followed by a hydrogenation step. newdrugapprovals.orgd-nb.info
While these methods are commercially applied, their published yields are often moderate, ranging from 28% to 56%. newdrugapprovals.org The use of Grignard reagents requires careful control of anhydrous conditions, and the workup procedures can be extensive. chemicalbook.com
Direct α-Lithiation and Oxidation in Continuous-Flow: A more recent and advanced methodology involves the direct α-lithiation of a precursor, cyclopentylphenylacetic acid, followed by hydroxylation via aerobic oxidation. d-nb.info This process has been successfully implemented in a continuous-flow setup, which offers significant advantages for industrial scale-up. d-nb.inforesearchgate.net
In this method, a strong base like n-hexyllithium is used to form a di-lithium enolate intermediate from cyclopentylphenylacetic acid. d-nb.info This intermediate is then reacted with molecular oxygen under mild conditions (room temperature and atmospheric pressure) to introduce the hydroxyl group, forming the final product. d-nb.info
The key advantages of the continuous-flow process include:
Enhanced Safety: The use of hazardous reagents like organolithiums and molecular oxygen is significantly safer in microreactors due to the small reaction volumes and superior heat and mass transfer. d-nb.inforesearchgate.net This avoids the buildup of potentially explosive oxygen concentrations in the reactor headspace, a major concern in large-scale batch reactors. d-nb.info
Improved Efficiency and Control: Continuous processing allows for precise control over reaction parameters, such as temperature and residence time, leading to potentially higher yields and purity. researchgate.net The reported telescoped flow process achieved a 65% solution NMR yield. d-nb.info
Scalability: Scaling up a continuous process involves running the system for a longer duration or "numbering-up" (using multiple reactors in parallel), which can be more straightforward than scaling up batch reactors.
The following table provides a comparative analysis of these synthetic approaches.
| Synthetic Route | Key Reagents | Process Type | Reported Yield | Key Advantages | Challenges for Industrial Scale-Up | Reference |
| Grignard-Based Routes (A-D) | Phenylglyoxylic acid (or ester), Cyclopentyl magnesium bromide | Batch | 28-56% | Established, well-understood chemistry | Moderate yields, strict anhydrous conditions, potential exotherms, workup complexity | newdrugapprovals.orgd-nb.info |
| α-Lithiation and Aerobic Oxidation | Cyclopentylphenylacetic acid, n-Hexyllithium, Molecular Oxygen (O₂) | Continuous-Flow | ~65% (solution), 50% (isolated) | Enhanced safety for hazardous reagents, precise process control, potential for higher efficiency | Requires specialized flow chemistry equipment, potential for channel clogging by precipitates | d-nb.inforesearchgate.net |
Stereochemical Control and Enantioseparation Techniques of Alpha Cyclopentylmandelic Acid
Chiral Resolution Strategies
Chiral resolution is a traditional yet effective method for separating racemic mixtures. It involves the conversion of a pair of enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization. wikipedia.org
The chemical resolution of racemic alpha-cyclopentylmandelic acid has been successfully achieved by forming diastereomeric salts with chiral resolving agents. wikipedia.org This method relies on the differential solubility of the resulting diastereomeric salt pairs. For the acidic this compound, chiral bases are employed as resolving agents.
Specific chiral reagents have been identified for the effective separation of its enantiomers. For instance, L-Tyrosine methyl ester is used to resolve the racemic mixture to obtain (S)-alpha-cyclopentylmandelic acid. chemicalbook.comgoogle.com In a complementary fashion, (R)-alpha-phenylethylamine is utilized to resolve the racemate and isolate (R)-alpha-cyclopentylmandelic acid. chemicalbook.comgoogle.com The process involves reacting the racemic acid with a single enantiomer of the chiral base in a suitable solvent. One of the resulting diastereomeric salts preferentially crystallizes from the solution due to its lower solubility, allowing for its separation by filtration. The optically pure acid is then recovered from the salt by treatment with an acid. wikipedia.org
The mechanism of chiral discrimination in chemical resolution is a complex interplay of non-covalent intermolecular interactions that lead to differences in the crystal lattice energies and, consequently, the solubilities of the diastereomeric salts. nih.govnih.gov When a racemic acid like this compound reacts with a chiral amine, two diastereomeric salts are formed: (R-acid)-(R-base) and (S-acid)-(R-base), or (R-acid)-(S-base) and (S-acid)-(S-base).
The differentiation between these diastereomers in the solid state arises from the synergy and optimization of several weak intermolecular forces. nih.gov These include:
Hydrogen Bonding: The formation of stable and distinct hydrogen-bonding networks between the carboxylic acid group of the mandelic acid derivative and the amino group of the resolving agent is a primary factor. The specific three-dimensional arrangement of these bonds differs between the two diastereomers, influencing their packing efficiency. nih.gov
CH/π Interactions: Interactions between C-H bonds and aromatic rings can also play a role in stabilizing one diastereomeric crystal lattice over the other. nih.gov
The combination of these interactions results in one diastereomer forming a more stable, less soluble crystal lattice, which precipitates from the solution, enabling the resolution of the enantiomers. nih.govnih.gov The hydrogen bond is not always the dominant factor; rather, it is the collective optimization of all weak interactions that governs effective chiral recognition. nih.gov
Chromatographic Enantioseparation Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and versatile alternative for the direct separation of enantiomers. These methods can be applied on both analytical and preparative scales. csfarmacie.cz
One effective HPLC-based approach for enantioseparation is the use of a chiral mobile phase additive (CMPA). nih.govspringernature.com In this technique, a chiral selector is dissolved in the mobile phase, which is then passed through a standard achiral stationary phase (like ODS, or C18). nih.govnih.gov The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector in the mobile phase. These diastereomeric complexes exhibit different stabilities and/or partitioning behaviors between the mobile phase and the stationary phase, leading to different retention times and thus, separation. nih.gov
Substituted β-cyclodextrins have proven to be highly effective chiral mobile phase additives for the enantioseparation of this compound. nih.gov Cyclodextrins are cyclic oligosaccharides that possess a chiral, toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. csfarmacie.cznih.gov This structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity. nih.gov Chiral recognition is achieved through differential interactions between the enantiomers and the chiral cavity of the cyclodextrin (B1172386).
In the case of this compound, synthetically modified derivatives of β-cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been successfully used. nih.gov These derivatives exhibit higher aqueous solubility and often provide better enantiorecognition compared to native β-cyclodextrin. nih.gov Research has shown that both HP-β-CD and SBE-β-CD can achieve complete enantioseparation of this compound. nih.govresearchgate.net However, HP-β-CD was found to provide significantly higher resolution and shorter retention times compared to SBE-β-CD under optimized conditions. nih.gov The stoichiometry of the inclusion complexes formed between the this compound enantiomers and the cyclodextrins was determined to be 1:1. nih.govresearchgate.net
The successful enantioseparation of this compound using substituted β-cyclodextrins as chiral mobile phase additives is highly dependent on the careful optimization of several chromatographic parameters. The composition of the mobile phase, including pH, the type and concentration of the organic modifier, and the concentration of the chiral selector, strongly influences retention times and peak resolution. nih.govresearchgate.net
Effect of Mobile Phase pH: The pH of the aqueous buffer component of the mobile phase is a critical factor. For acidic compounds like this compound, separation is typically achieved at a low pH (e.g., 2.68). At this pH, the carboxylic acid group is in its non-ionized form, which facilitates its inclusion into the hydrophobic cavity of the cyclodextrin, a crucial step for chiral recognition. nih.gov
Effect of Organic Modifier: Acetonitrile (B52724) is commonly used as the organic modifier in the reversed-phase HPLC separation. Its concentration affects both the retention time and the resolution of the enantiomers. Increasing the acetonitrile percentage generally leads to shorter retention times. For this compound using HP-β-CD, an optimal concentration of around 40% acetonitrile was found to provide a balance between good resolution and reasonable analysis time. nih.govresearchgate.net
Effect of Chiral Selector Concentration: The concentration of the substituted β-cyclodextrin in the mobile phase also impacts the separation. As the concentration of HP-β-CD increases, the retention time of the enantiomers tends to decrease. A concentration of 20 mmol L⁻¹ of HP-β-CD was selected as optimal for achieving good enantioseparation of this compound. nih.gov
The table below summarizes the optimized conditions and results from a study on the enantioseparation of this compound using HP-β-CD.
Table 1: Optimized HPLC Parameters for Enantioseparation of α-Cyclopentylmandelic Acid
| Parameter | Value |
| Stationary Phase | Shimpack CLC-ODS (150x4.6 mm i.d., 5 µm) |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Mobile Phase | Acetonitrile / 0.10 mol L⁻¹ Phosphate (B84403) Buffer |
| pH | 2.68 |
| HP-β-CD Concentration | 20 mmol L⁻¹ |
| Acetonitrile Percentage | 40% |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Data sourced from a study on the enantioseparation of mandelic acid derivatives. nih.gov |
The following interactive table presents the effect of varying acetonitrile concentration on the retention factors (k'1, k'2), separation factor (α), and resolution (Rs) for the enantiomers of this compound.
Table 2: Influence of Acetonitrile Concentration on Chromatographic Parameters
| Acetonitrile (%) | k'1 | k'2 | α | Rs |
| 30 | 8.87 | 9.75 | 1.10 | 2.05 |
| 35 | 5.88 | 6.44 | 1.10 | 2.00 |
| 40 | 4.04 | 4.39 | 1.09 | 1.71 |
| 45 | 2.89 | 3.11 | 1.08 | 1.45 |
| 50 | 2.15 | 2.29 | 1.07 | 1.21 |
| Chromatographic Conditions: Mobile phase consisted of acetonitrile and 0.1 mol L⁻¹ phosphate buffer (pH 2.68) with 20 mmol L⁻¹ HP-β-CD. nih.gov |
High Performance Liquid Chromatography (HPLC) with Chiral Mobile Phase Additives
Semi-Preparative Scale Enantioseparation Studies
The enantioseparation of racemic this compound has been successfully achieved on a semi-preparative scale using high-performance liquid chromatography (HPLC). Research has demonstrated the effective separation of approximately 10 mg of the racemic compound utilizing a reversed-phase column. nih.gov In these studies, chiral mobile phase additives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are instrumental. The stoichiometry for the inclusion complex between the cyclodextrin and the enantiomers has been determined to be 1:1. nih.govresearchgate.net
The mobile phase composition is a critical factor, typically consisting of a mixture of an organic modifier like acetonitrile and a phosphate buffer solution. nih.gov By employing this method, fractions of the individual enantiomers can be collected, analyzed, and shown to have an enantiomeric purity of over 95%. nih.gov The recovery of the separated enantiomers generally falls within the range of 66% to 82%. nih.gov
Table 1: HPLC Conditions for Semi-Preparative Enantioseparation of α-Cyclopentylmandelic Acid nih.gov
| Parameter | Condition |
|---|---|
| Column | Venusil XBP C18 (250 mm × 10 mm I.D.) |
| Mobile Phase | Acetonitrile and 0.10 mol L⁻¹ phosphate buffer (pH 2.68) containing 20 mmol L⁻¹ of HP-β-CD (40:60, v/v) |
| Flow Rate | 1.0 mL min⁻¹ |
| UV Detector Wavelength | 220 nm |
| Sample Loading | 10 mg |
| Enantiomeric Purity | >95% |
| Recovery | 66-82% |
High-Speed Countercurrent Chromatography (HSCCC) for Preparative Enantioseparation
For larger scale separations, High-Speed Countercurrent Chromatography (HSCCC) presents a significant advantage over preparative HPLC due to its higher sample loading capacity. nih.gov HSCCC has been successfully applied to the preparative enantioseparation of this compound, allowing for the injection of up to 250 mg of the racemate in a single run. nih.gov
This technique utilizes a two-phase solvent system and a chiral selector, typically a cyclodextrin derivative, dissolved in the mobile phase. A common solvent system is composed of n-hexane, methyl tert-butyl ether, and a phosphate buffer containing hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.govgoogle.com Under optimal conditions, this method can yield enantiomers with purities ranging from 95% to over 98%, and recoveries between 85% and 90%. nih.govgoogle.com The high efficiency and scalability of HSCCC make it a valuable tool for obtaining gram-scale quantities of pure this compound enantiomers.
Table 2: Comparison of Preparative HPLC and HSCCC for α-Cyclopentylmandelic Acid Enantioseparation nih.gov
| Parameter | Preparative HPLC | Preparative HSCCC |
|---|---|---|
| Chiral Selector | HP-β-CD | HP-β-CD |
| Sample Loading | 10 mg | 250 mg |
| Enantiomer Purity | >95% | 95-98% |
| Enantiomer Recovery | 66-85% | 85-90% |
Enantioselective Liquid-Liquid Extraction (ELLE)
Enantioselective Liquid-Liquid Extraction (ELLE) has emerged as a promising technique for the separation of this compound enantiomers. This method operates on the principle of differential distribution of enantiomers between two immiscible liquid phases, facilitated by a chiral selector. rsc.org
Utilization of Chiral Selectors in Liquid-Liquid Systems
The core of the ELLE process is the chiral selector, which forms diastereomeric complexes with the enantiomers of this compound. Cyclodextrins and their derivatives, such as hydroxyethyl-β-cyclodextrin (HE-β-CD), have been effectively used as chiral selectors in these systems. chemicalbook.com The selector is typically dissolved in an aqueous phase, and the racemic mixture in an organic phase. The differential stability of the diastereomeric complexes leads to the preferential extraction of one enantiomer into the aqueous phase. austinpublishinggroup.com Other resolving agents used in chemical resolution methods, a related principle, include L-Tyrosine methyl ester and (R)-alpha-phenylethylamine. chemicalbook.com
Kinetic and Thermodynamic Studies of Enantioselective Complexation
Understanding the kinetics and thermodynamics of the complexation between the chiral selector and the enantiomers is crucial for optimizing the separation process. Thermodynamic studies can elucidate the stability constants and the driving forces (enthalpy and entropy) of the complexation process. nih.gov For mandelic acid derivatives, it has been shown that the complex stoichiometry with cyclodextrins is 1:1. nih.govresearchgate.net The enantioselectivity of the extraction is a result of the differences in the stability of the diastereomeric complexes formed between the chiral selector and each enantiomer. These complexation processes are often enthalpy-driven. nih.gov
Multistage Extraction Modeling and Process Optimization
To enhance the purity and yield of the separated enantiomers, multistage countercurrent extraction processes are employed. The separation of this compound enantiomers has been studied in a cascade of centrifugal contactor separators. chemicalbook.com Mathematical models based on single-stage equilibrium and mass conservation laws can be developed to simulate and optimize the multistage process. acs.org These models allow for the investigation of various process parameters, such as phase ratios, selector concentration, and the number of stages, to predict and optimize the extraction efficiency, thereby minimizing the experimental effort required to achieve high enantiomeric excess. acs.org
Development of Analytical Techniques for Enantiomeric Purity Assessment
The accurate determination of enantiomeric purity is essential to validate the effectiveness of any enantioseparation technique. For this compound, High-Performance Liquid Chromatography (HPLC) is the most commonly reported analytical method for this purpose. nih.govnih.gov
Chiral HPLC methods typically employ a chiral stationary phase (CSP) or a chiral mobile phase additive to resolve the enantiomers. The separated enantiomers are then detected by a UV detector. nih.gov The enantiomeric purity is calculated from the relative peak areas in the chromatogram. For instance, after semi-preparative separation, analytical HPLC is used to confirm that the purity of the collected enantiomer fractions is over 95%. nih.gov While other techniques like gas chromatography and NMR spectroscopy can also be used for determining enantiomeric purity, chiral HPLC remains the standard analytical tool for this compound. libretexts.org
Advanced Chromatographic and Spectroscopic Approaches for Chiral Analysis
The separation and analysis of α-Cyclopentylmandelic acid enantiomers are predominantly achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and High-Speed Countercurrent Chromatography (HSCCC) have proven to be effective methods.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the enantioseparation of mandelic acid derivatives, including α-Cyclopentylmandelic acid. This technique often employs an achiral stationary phase, such as a Shimpack CLC-ODS column, with a chiral selector added to the mobile phase. Modified β-cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are frequently used as these chiral mobile phase additives.
Research has shown that complete enantioseparation of α-Cyclopentylmandelic acid can be achieved using either HP-β-CD or SBE-β-CD. However, HP-β-CD has been observed to provide higher resolution in a shorter retention time compared to SBE-β-CD for this compound. The composition of the mobile phase is a critical factor influencing the separation. A typical mobile phase consists of a mixture of an organic modifier, such as acetonitrile, and a phosphate buffer. The pH of the buffer, the concentration of the cyclodextrin, and the ratio of the organic modifier to the buffer all significantly affect the retention and enantioselectivity of the separation. For instance, successful separations have been performed using a mobile phase of acetonitrile and a 0.10 mol L⁻¹ phosphate buffer at a pH of 2.68, containing 20 mmol L⁻¹ of HP-β-CD.
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is another powerful technique for the chiral resolution of racemic α-Cyclopentylmandelic acid. This method utilizes a liquid-liquid solvent system and a chiral selector in the aqueous phase. A patent describes a method where hydroxypropyl-β-cyclodextrin is used as the chiral reagent in a phosphate buffer. The solvent system is formed by mixing an organic solvent A (such as n-hexane), an organic solvent B (like methyl tert-butyl ether), and the aqueous phosphate buffer containing HP-β-CD. The racemic α-Cyclopentylmandelic acid is dissolved in the organic phase (stationary phase), and the aqueous phase acts as the mobile phase. This HSCCC method has been shown to separate the D- and L-enantiomers with a purity of greater than 98% for each. chromatographyonline.com
The table below summarizes typical chromatographic conditions for the chiral separation of α-Cyclopentylmandelic acid.
| Parameter | HPLC with Chiral Mobile Phase Additive | High-Speed Countercurrent Chromatography (HSCCC) |
| Stationary Phase | Shimpack CLC-ODS (achiral C18) | Liquid Organic Phase (e.g., n-hexane/methyl tert-butyl ether) |
| Mobile Phase | Acetonitrile / 0.10 M Phosphate Buffer (pH 2.68) | Aqueous Phosphate Buffer (pH 2.7) |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.10 M Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Detection | UV | UV |
| Reported Purity | Baseline separation achieved | > 98% for each enantiomer chromatographyonline.com |
Spectroscopic Approaches: While chromatography is the primary tool for the physical separation and quantification of enantiomers, spectroscopic methods are crucial for their characterization and for understanding the chiral recognition mechanisms. For mandelic acid and its derivatives, techniques such as ion mobility mass spectrometry have been utilized. This method can discriminate between enantiomers by forming diastereomeric complexes with chiral selectors (like cyclodextrins) and transition-metal ions, which then exhibit different drift times.
Furthermore, theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, along with experimental spectroscopic characterization, provide insights into the molecular structure and properties of these chiral molecules. While not used for routine separation, chiroptical methods like Circular Dichroism (CD) are fundamental in determining the absolute configuration of the separated enantiomers.
Validation of Chiral Analytical Methods for this compound
The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose, which in this case is the quantitative determination of the enantiomeric purity of α-Cyclopentylmandelic acid. The validation process for a chiral method generally follows the guidelines set by regulatory bodies and evaluates several key parameters. google.com
Specificity: The method's ability to assess unequivocally the analyte in the presence of other components, particularly its counter-enantiomer and any potential impurities, is paramount. In chiral HPLC, specificity is demonstrated by achieving baseline resolution between the enantiomer peaks, ensuring there is no interference. A resolution value (Rs) of greater than 1.5 is typically considered indicative of baseline separation.
Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For the undesired enantiomer, linearity is typically assessed over a range from the limit of quantification (LOQ) to a concentration level exceeding its specification limit. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1.000.
Accuracy: Accuracy is determined by measuring the agreement between the experimental value and the true value. It is often assessed by performing recovery studies, where a known amount of the undesired enantiomer is spiked into a sample of the pure desired enantiomer at different concentration levels. The percentage recovery is then calculated.
Precision: This parameter measures the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-day precision): The precision of the assay under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision of the assay within the same laboratory but on different days, with different analysts, or on different equipment. Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.
LOQ: The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. These are crucial for quantifying trace amounts of the undesired enantiomer.
Robustness: This involves evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. This provides an indication of its reliability during normal usage.
While a comprehensive validation report specifically for an α-Cyclopentylmandelic acid chiral assay is not publicly available, the following table presents typical validation parameters and acceptance criteria for a chiral HPLC method, based on established practices in the pharmaceutical industry for similar compounds.
| Validation Parameter | Typical Specification/Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. |
| Linearity (for minor enantiomer) | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of specification). |
| Accuracy (% Recovery) | Typically between 90.0% and 110.0% at various concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. Precision at LOQ concentration should meet acceptance criteria (e.g., %RSD ≤ 20%). |
| Robustness | No significant impact on resolution or quantification with minor changes in method parameters. |
A patent for a related compound mentions achieving an HPLC purity of 99.7% for the (S)-enantiomer of α-Cyclopentylmandelic acid, indicating that validated methods capable of accurately determining high enantiomeric purity exist.
Derivatives and Applications in Advanced Materials and Bioactive Compound Synthesis
Role as a Chiral Building Block in Pharmaceutical Synthesis
The chirality of alpha-Cyclopentylmandelic acid is paramount in its application within the pharmaceutical industry. As a chiral building block, it is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers are required for therapeutic efficacy and to minimize side effects. The process often involves the resolution of racemic this compound to isolate the desired (R)- or (S)-enantiomer, which is then incorporated into the final drug molecule. google.com
This compound is a key precursor in the synthesis of several muscarinic receptor antagonists, which are used to treat a variety of conditions, including respiratory diseases and peptic ulcers. lookchem.comgoogleapis.com The most prominent example is Glycopyrronium (B1196793) Bromide (Glycopyrrolate). d-nb.info
The synthesis of Glycopyrrolate (B1671915) involves a multi-step process where this compound is first esterified. One common method is transesterification, where the methyl ester of this compound reacts with 1-methyl-pyrrolidin-3-ol. googleapis.comgoogle.com This reaction forms the intermediate ester, N-Methyl-3-pyrrolidinyl cyclopentylmandelate. The final step is the quaternization of the nitrogen atom in the pyrrolidine (B122466) ring, typically using methyl bromide, which results in the formation of the quaternary ammonium (B1175870) salt, Glycopyrronium Bromide. google.com The chirality of the this compound starting material is critical as it determines the stereochemistry of the final API, which is essential for its pharmacological activity. google.com
| Precursor | Reactant | Key Synthesis Steps | Final API | Therapeutic Class |
|---|---|---|---|---|
| This compound (or its methyl ester) | 1-methyl-pyrrolidin-3-ol | Esterification/Transesterification, Quaternization | Glycopyrronium Bromide (Glycopyrrolate) | Muscarinic Receptor Antagonist |
While mandelic acid derivatives, in general, are investigated for their potential role in the synthesis of anti-inflammatory and analgesic drugs, specific research detailing the use of this compound as a direct precursor for currently marketed agents in these classes is not extensively documented in publicly available literature. The structural characteristics of this compound, such as its carboxylic acid group and phenyl ring, are features found in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a scaffold. However, detailed synthetic pathways and research findings for this specific application remain a subject for further investigation.
Beyond Glycopyrrolate, this compound serves as a crucial intermediate for other anticholinergic drugs. It is a documented starting material for the synthesis of Oxyphencyclimine HCl and Oxypyrronium Bromide. lookchem.com The synthesis of these compounds follows similar principles, involving the esterification of the carboxylic acid group of this compound with a specific amino alcohol to create the desired tertiary amine ester, which may then be further modified. The versatility of the carboxylic acid group allows for the creation of various ester derivatives, making it a valuable intermediate in the synthesis of a range of APIs that share the cyclopentyl-hydroxy-phenyl-acetic acid core structure.
| API Intermediate | Resulting APIs | Primary Application |
|---|---|---|
| This compound | Glycopyrronium Bromide | Treatment of respiratory conditions (e.g., COPD), peptic ulcers |
| Oxyphencyclimine HCl | Treatment of peptic ulcers and gastrointestinal spasms | |
| Oxypyrronium Bromide | Anticholinergic agent |
Applications in Agrochemical Development
The potential application of this compound extends into the agrochemical sector, where it has been explored for the development of new herbicides and pesticides. ijpca.org The unique molecular structure is seen as a scaffold that can be modified to design compounds with improved efficacy and a better environmental profile. ijpca.org Some sources suggest its potential use as a plant growth regulator. ijpca.org However, specific examples of commercial herbicides or pesticides synthesized directly from this compound, along with detailed research findings on their efficacy and mode of action, are not widely reported in the available scientific and patent literature.
Integration into Polymer Chemistry for Drug Delivery Systems
In the field of materials science, this compound is noted for its potential integration into polymer chemistry, particularly for creating advanced drug delivery systems. The compound can be incorporated into polymer formulations to enhance properties such as solubility and stability. ijpca.org The presence of both a hydroxyl and a carboxylic acid group allows it to be used as a monomer in the synthesis of biodegradable polymers like polyesters. These polymers could theoretically be designed to degrade in the body, releasing a therapeutic agent in a controlled manner. Despite this potential, specific studies detailing the synthesis, characterization, and drug release kinetics of polymers derived directly from this compound are not extensively available. The development of such specialized biodegradable polymers for targeted drug delivery remains an area for future research.
Enhancing Formulation Properties through this compound Incorporation
The incorporation of the this compound moiety into larger molecules can significantly enhance the formulation properties of the final compound. The inherent characteristics of CPMA, such as its solubility and stability, are conferred upon its derivatives. chemimpex.com This makes it a valuable component in pharmaceutical formulations where such properties are crucial for the efficacy and shelf-life of a drug. chemimpex.com
Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties that contribute to its role in formulations.
| Property | Value/Description | Significance in Formulation |
| Molecular Formula | C₁₃H₁₆O₃ lookchem.comchemicalbook.comprotheragen.ai | Provides the basic structural framework. |
| Molecular Weight | 220.26 g/mol lookchem.com | Influences diffusion and absorption characteristics. |
| Appearance | White to off-white powder chemimpex.comhsppharma.com | A standard physical state for chemical intermediates. |
| Melting Point | 142-152 °C chemimpex.com | Indicates thermal stability. |
| Solubility | Slightly soluble in Chloroform and Methanol lookchem.comhsppharma.com | The phenyl and cyclopentyl groups contribute to solubility in organic systems, which is useful in synthesis and formulation. chemimpex.com |
| Structural Feature | Chiral Center chemimpex.comguidechem.com | Allows for the synthesis of specific stereoisomers, which is critical for targeted biological activity. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. drugdesign.org For derivatives of this compound, these studies are crucial for optimizing their therapeutic effects, particularly for their anticholinergic properties. CPMA is a key intermediate in the synthesis of several muscarinic receptor antagonists. lookchem.comchemicalbook.com
A prominent example is Glycopyrrolate, a quaternary ammonium compound synthesized from CPMA. d-nb.infogoogleapis.com Glycopyrrolate is an antagonist of muscarinic cholinergic receptors. d-nb.infonewdrugapprovals.org The synthesis involves the esterification of CPMA with an alcohol, such as 1-methyl-pyrrolidin-3-ol, followed by N-methylation to form the quaternary ammonium salt. d-nb.infogoogle.com
The key structural features of these derivatives that determine their activity include:
The Ester Group: The ester linkage formed from the carboxylic acid of CPMA is a common feature in many anticholinergic drugs derived from glycolic acids. nih.gov
The Hydroxyl Group: The α-hydroxyl group on the mandelic acid core is important for binding to the muscarinic receptor.
The Cyclopentyl and Phenyl Groups: These bulky, lipophilic groups contribute to the affinity of the molecule for the receptor binding site.
The Quaternary Ammonium Moiety: In derivatives like Glycopyrrolate, the positively charged quaternary ammonium group is essential for its potent antimuscarinic activity. googleapis.com This feature, however, limits its ability to cross the blood-brain barrier. newdrugapprovals.org
Stereochemistry plays a pivotal role in the biological activity of CPMA derivatives. The chiral center at the alpha-carbon of CPMA means that its derivatives exist as stereoisomers. guidechem.comgoogle.com Research has shown that these isomers can have significantly different potencies. For instance, a study on the chiral monomers of Glycopyrrolate found that the (3R,2'S) isomer possessed the strongest cholinergic antagonism, highlighting the stereospecificity of the drug-receptor interaction. google.com
Further SAR studies have led to the synthesis of novel muscarinic M3 receptor antagonists. By creating constrained piperidine (B6355638) analogues derived from CPMA, researchers have developed compounds with high affinity for the M3 receptor and high selectivity over the M2 receptor. lookchem.com
Table 2: Summary of Structure-Activity Relationships for this compound Derivatives This interactive table outlines how structural modifications affect the biological activity of CPMA derivatives.
| Structural Moiety/Feature | Modification/Isomer | Effect on Biological Activity | Example Compound |
| Core Structure | This compound | Serves as the foundational scaffold for synthesis. | N/A |
| Esterification | Esterification with 1-methyl-pyrrolidin-3-ol | Forms the core of the active anticholinergic agent. d-nb.info | N-Methyl-3-pyrrolidinyl cyclopentylmandelate googleapis.com |
| Amine Group | Quaternization with methyl bromide | Introduces a permanent positive charge, significantly increasing antimuscarinic potency. googleapis.comgoogle.com | Glycopyrrolate newdrugapprovals.org |
| Stereochemistry | (3R,2'S) isomer | Exhibits the highest anticholinergic potency among the four stereoisomers. google.com | (3R,2'S)-Glycopyrronium bromide google.com |
| Piperidine Moiety | Synthesis of constrained piperidine analogues | Leads to high affinity and selectivity for muscarinic M3 receptors over M2 receptors. lookchem.com | Novel M3 Receptor Antagonists lookchem.com |
Computational and Theoretical Investigations of Alpha Cyclopentylmandelic Acid
Molecular Modeling and Simulation of Chiral Discrimination Mechanisms
The chirality of alpha-Cyclopentylmandelic acid is a critical determinant of the pharmacological activity of its downstream products. Understanding the mechanisms of chiral discrimination at a molecular level is crucial for developing efficient enantioselective syntheses and separation techniques. Molecular modeling and simulation offer a window into these intricate processes.
Application of Molecular Dynamics (MD) and Quantum Mechanical (QM) Approaches
Molecular Dynamics (MD) and Quantum Mechanical (QM) methods are powerful computational techniques to investigate the interactions that govern chiral recognition. While specific MD or QM studies on this compound are not readily found, research on similar chiral molecules, such as mandelic acid and its derivatives, provides a blueprint for how these approaches can be applied.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into the conformational preferences and intermolecular interactions of chiral molecules with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase. For instance, MD simulations have been employed to study the binding of chiral drugs to molecular micelles, which are used as chiral selectors in capillary electrophoresis. These simulations can elucidate the formation of stereoselective intermolecular hydrogen bonds and the role of molecular shape and charge distribution in chiral recognition. By simulating the this compound enantiomers in the presence of a chiral selector, one could predict the more stable diastereomeric complex, thus explaining the basis of chiral separation. The simulations can reveal key intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to the differential binding energies of the enantiomers.
Quantum Mechanical (QM) Approaches: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecular systems. QM calculations can be used to determine the optimized geometries of diastereomeric complexes formed between the enantiomers of this compound and a chiral selector. By calculating the binding energies of these complexes, one can predict the enantioselectivity of a particular chiral recognition process. For example, theoretical calculations have been used to determine the favorable conformation and collisional cross-section values of diastereomeric complexes of mandelic acid derivatives with cyclodextrins and metal ions, showing good agreement with experimental observations. A hybrid approach, known as QM/MM (Quantum Mechanics/Molecular Mechanics), can be particularly useful. In this method, the region of primary interest (e.g., the direct interaction site between the enantiomer and the selector) is treated with a high level of QM theory, while the rest of the system (e.g., solvent molecules) is treated with a more computationally efficient MM force field.
A hypothetical study on this compound could involve the parameters outlined in the table below, drawing from methodologies applied to similar systems.
| Computational Method | System | Key Parameters Investigated | Potential Insights |
| Molecular Dynamics (MD) | (R)- and (S)-alpha-Cyclopentylmandelic acid with a chiral selector (e.g., β-cyclodextrin) in a solvent box. | Intermolecular distances, hydrogen bond analysis, root-mean-square deviation (RMSD), binding free energy (e.g., via MM/PBSA). | Dynamic stability of diastereomeric complexes, identification of key interacting residues of the selector, role of solvent, prediction of elution order in chromatography. |
| Quantum Mechanics (QM) | Diastereomeric complexes of (R)- and (S)-alpha-Cyclopentylmandelic acid with a chiral selector. | Optimized geometries, interaction energies, charge distribution, orbital analysis. | Accurate calculation of binding affinities, elucidation of the nature of intermolecular forces (e.g., electrostatic, van der Waals), understanding the electronic basis of chiral recognition. |
| QM/MM | The binding site of a chiral selector with (R)- or (S)-alpha-Cyclopentylmandelic acid (QM region) embedded in the full selector and solvent (MM region). | Reaction pathways for complex formation, free energy profiles, transition state analysis. | Detailed energetic landscape of the binding process, combining the accuracy of QM with the ability to model larger systems. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. While a specific 3D-QSAR study for a series of this compound derivatives was not found in the searched literature, the principles of QSAR are highly relevant for understanding the structural requirements for the biological activity of compounds derived from it, such as anticholinergic agents.
A QSAR model is developed by first compiling a dataset of compounds with known biological activities and then calculating a set of molecular descriptors for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a mathematical model that relates the descriptors to the activity. Such a model can then be used to predict the activity of new, untested compounds.
For compounds related to this compound, which are precursors to muscarinic receptor antagonists, a QSAR study could identify the key structural features of the alpha-hydroxy acid moiety that influence the antagonist potency. For example, a hypothetical QSAR study on a series of alpha-substituted mandelic acid derivatives could reveal the optimal size and hydrophobicity of the substituent at the alpha position for binding to the muscarinic receptor.
The following table illustrates the typical components of a QSAR study that could be applied to analogues of this compound.
| QSAR Component | Description | Example for this compound Analogues |
| Dataset | A collection of structurally related compounds with measured biological activity (e.g., IC50 values for muscarinic receptor binding). | A series of alpha-alkyl and alpha-cycloalkyl mandelic acid esters. |
| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule. | Steric (e.g., molecular volume, surface area), Electronic (e.g., partial charges, dipole moment), Hydrophobic (e.g., logP), Topological (e.g., connectivity indices). |
| Statistical Model | A mathematical equation that links the descriptors to the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning algorithms (e.g., Support Vector Machines, Random Forest). |
| Model Validation | Statistical tests to assess the robustness and predictive power of the QSAR model. | Internal validation (e.g., leave-one-out cross-validation, q²), External validation (using a separate test set of compounds, R²_pred). |
Prediction of Reaction Mechanisms and Selectivity in Synthesis
Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting the selectivity of chemical transformations. The synthesis of this compound often involves reactions such as the Grignard reaction. DFT calculations have been instrumental in understanding the mechanism of Grignard reactions, revealing details about the transition states and the role of solvent.
For the synthesis of this compound via the reaction of a phenylglyoxylate (B1224774) with cyclopentylmagnesium bromide, computational studies could be used to model the reaction pathway. This would involve locating the transition state structure for the carbon-carbon bond formation and calculating the activation energy. Such calculations could help in optimizing reaction conditions to improve yield and selectivity. For instance, theoretical studies have investigated the concerted polar versus stepwise single electron transfer (SET) mechanisms in Grignard additions, with the outcome depending on factors like the steric bulk of the alkyl group.
Another synthetic route to this compound involves the α-lithiation of an arylacetic acid followed by aerobic oxidation. Computational methods could be employed to study the mechanism of this reaction, including the formation of the di-lithium enolate intermediate and its subsequent reaction with molecular oxygen. Understanding the electronic structure of the intermediates and the energetics of the competing reaction pathways could aid in minimizing the formation of byproducts.
The table below summarizes how computational approaches could be applied to predict reaction mechanisms and selectivity in the synthesis of this compound.
| Synthetic Step | Computational Method | Key Aspects Investigated | Potential for Prediction and Optimization |
| Grignard Reaction | DFT | Transition state geometries and energies, role of solvent coordination to the magnesium center, aggregation state of the Grignard reagent. | Prediction of stereoselectivity (if a chiral substrate or reagent is used), understanding the effect of different solvents and additives on reaction rates and yields. |
| α-Lithiation and Oxidation | DFT, QM/MM | Structure of the di-lithium enolate, mechanism of reaction with O₂, potential energy surface for the formation of the desired product versus byproducts. | Rationalizing the observed product distribution, guiding the choice of reaction conditions (temperature, oxygen concentration) to enhance selectivity. |
Computational Approaches to Study Molecular Interactions and Potential Biological Activity
Computational methods are widely used to predict how a molecule might interact with a biological target and to estimate its potential biological activity. For this compound, these methods can be used to explore its interactions with enzymes or receptors, even though it is primarily a synthetic intermediate. The biological activity of its derivatives, such as glycopyrrolate (B1671915), which acts on muscarinic acetylcholine (B1216132) receptors, provides a basis for such investigations.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. A docking study of this compound or its derivatives into the binding site of a muscarinic receptor could reveal potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's amino acid residues. The docking score can provide an estimate of the binding affinity.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. A pharmacophore model can be generated based on a set of active molecules. This model can then be used to screen large databases of compounds to identify new molecules that are likely to be active. For derivatives of this compound, a pharmacophore model could be developed based on known muscarinic antagonists, defining the required spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings.
The following table outlines how these computational approaches could be applied to this compound and its analogues.
| Computational Approach | Methodology | Application to this compound Analogues | Predicted Outcomes |
| Molecular Docking | A 3D model of the target receptor (e.g., muscarinic M3 receptor) is used. The ligand is placed in the binding site, and its conformational flexibility is explored to find the best binding pose. | Docking of (R)- and (S)-alpha-Cyclopentylmandelic acid esters into the receptor's binding pocket. | Prediction of the preferred enantiomer for binding, identification of key amino acid interactions, estimation of binding affinity (docking score). |
| Pharmacophore Modeling | Based on a set of known active ligands, a 3D arrangement of essential chemical features is defined. | Development of a pharmacophore model for muscarinic antagonists, using known drugs as a training set. | Identification of the crucial functional groups and their spatial orientation in this compound derivatives required for activity, use in virtual screening for novel antagonists. |
| Molecular Dynamics (MD) Simulations | Starting from a docked pose, an MD simulation of the ligand-receptor complex in a simulated physiological environment is performed. | Simulation of the muscarinic receptor in complex with an this compound derivative. | Assessment of the stability of the binding pose over time, analysis of dynamic interactions between the ligand and the receptor, calculation of binding free energies. |
Future Directions and Emerging Research Avenues for Alpha Cyclopentylmandelic Acid
Innovations in Asymmetric Synthesis Methodologies
The production of enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. google.com Consequently, a major area of research for α-CPMA is the development of novel asymmetric synthesis methodologies that can selectively produce the desired stereoisomer, thus avoiding the need for downstream resolution of racemic mixtures.
Biocatalysis: The use of enzymes (biocatalysis) for organic synthesis is a rapidly growing field, offering mild, highly selective, and environmentally friendly alternatives to traditional chemical methods. researchgate.net Lipases and esterases, in particular, have been widely used for the enantioselective hydrolysis and formation of ester bonds. nih.gov Future research is likely to focus on identifying or engineering enzymes, such as lipases or hydroxymandelate synthase (HmaS), that can catalyze the asymmetric synthesis of (S)- or (R)-α-CPMA with high enantiomeric excess (ee) and yield. researchgate.netnih.gov This approach, often referred to as a "chiral synthon" or "chiral building block" approach, leverages biocatalysis to create enantiomerically pure starting materials for more complex molecules. nih.gov
Continuous-Flow Synthesis: A significant innovation in the synthesis of α-CPMA is the development of multistep continuous-flow processes. d-nb.info Researchers have reported a method involving a direct α-lithiation stage followed by hydroxylation through aerobic oxidation. d-nb.inforesearchgate.net This approach offers several advantages over traditional batch processes, including enhanced safety when handling hazardous reagents like organolithiums and molecular oxygen, better process control, and potential for scalability. d-nb.info The continuous-flow process has been shown to produce α-CPMA with a 65% solution NMR yield, comparing favorably with existing Grignard-based batch methods. d-nb.info Future work will likely aim to optimize these flow processes further, potentially integrating chiral catalysts to achieve asymmetric synthesis directly within the continuous system.
Organocatalysis and Metal Catalysis: While biocatalysis is gaining traction, organocatalysis and organometallic catalysis remain central to asymmetric synthesis. chiralpedia.com Research is ongoing to develop new small chiral organic molecules (organocatalysts) or metal complexes that can effectively catalyze the asymmetric synthesis of α-CPMA and its derivatives. chiralpedia.comnih.gov These methods aim to provide high enantioselectivity and versatility, expanding the toolkit available to synthetic chemists. rsc.org
Table 1: Emerging Asymmetric Synthesis Strategies for α-Cyclopentylmandelic Acid This table is interactive. Click on the headers to sort.
| Methodology | Description | Key Advantages | Future Research Focus |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases, engineered HmaS) to catalyze the enantioselective synthesis of α-CPMA. researchgate.netnih.gov | High selectivity, mild reaction conditions, environmentally benign. researchgate.netresearchgate.net | Enzyme discovery and engineering for improved efficiency and substrate scope. universityofcalifornia.edu |
| Continuous-Flow Synthesis | Multistep process involving α-lithiation and aerobic oxidation in a continuous-flow reactor. d-nb.info | Enhanced safety, improved process control, scalability, safe handling of hazardous reagents. d-nb.inforesearchgate.net | Integration of chiral catalysts for in-flow asymmetric synthesis, process optimization. |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. chiralpedia.com | Metal-free, avoiding concerns of metal toxicity and environmental impact. chiralpedia.com | Development of novel, highly efficient, and selective organocatalysts. |
Advancements in High-Throughput Enantioseparation Technologies
For cases where α-CPMA is produced as a racemic mixture, efficient separation of the enantiomers is essential. High-throughput technologies are being developed to streamline this process, making it faster and more cost-effective.
High-Performance Liquid Chromatography (HPLC) is a primary technique for chiral separations. nih.gov A key area of advancement is the development of novel chiral stationary phases (CSPs). For instance, CHIRALPAK® IC, which immobilizes a chiral selector on silica (B1680970) gel, has shown advantages in robustness and the range of usable mobile phase solvents for separating mandelic acid derivatives. nih.gov
Another approach involves using chiral mobile phase additives. Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been successfully used to separate enantiomers of α-cyclopentylmandelic acid and related compounds via reverse-phase HPLC. researchgate.netnih.gov The separation is influenced by factors like the pH of the mobile phase, the concentration of the cyclodextrin (B1172386), and the column temperature. nih.gov Research is also exploring methods to reduce the consumption of expensive cyclodextrin additives, for example, by precoating a column to create a transient chiral stationary phase. nih.gov These systematic studies help establish principles that can be applied to reduce the time needed to develop new chiral separation methods. mdpi.com
Future research will likely focus on developing even more efficient and universal CSPs, optimizing mobile phase conditions for faster separations, and exploring other techniques like supercritical fluid chromatography (SFC) for high-throughput enantioseparation.
Exploration of Novel Biomedical and Industrial Applications
While the primary application of α-CPMA is as a precursor to glycopyrrolate (B1671915), an anticholinergic agent used to treat conditions like peptic ulcers, excessive salivation, and COPD, researchers are exploring other potential uses. googleapis.comgoogle.comlookchem.com
Pharmaceutical Development: The unique structure of α-CPMA makes it a valuable chiral building block for synthesizing other complex, enantiomerically pure molecules. chemimpex.com It serves as a key intermediate in the synthesis of various pharmaceuticals, including muscarinic M3 receptor antagonists for respiratory conditions. hsppharma.comchemicalbook.com Its role as a chiral auxiliary allows for the efficient resolution of racemic mixtures, which is a valuable process in drug discovery. chemimpex.com
Agrochemicals and Polymer Chemistry: Beyond pharmaceuticals, α-CPMA is being investigated for applications in the agrochemical sector for developing novel herbicides and pesticides. chemimpex.com Its properties may lead to compounds with improved effectiveness and a better environmental profile. chemimpex.com In polymer chemistry, it can be incorporated into polymer formulations to enhance properties like solubility and stability, which could be beneficial for applications such as drug delivery systems. chemimpex.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization
Process Optimization and Catalyst Design: Machine learning algorithms, particularly through active learning frameworks like Bayesian optimization, can accelerate the optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) for both batch and continuous-flow synthesis. nih.gov Furthermore, AI can be used to design novel catalysts—be it enzymatic, metallic, or organic—with enhanced selectivity and efficiency for the asymmetric synthesis of α-CPMA. chiralpedia.com By learning from existing data, these models can predict which catalyst structures are most likely to succeed, guiding experimental efforts. chiralpedia.comcrimsonpublishers.com
Novel Compound Design: AI and deep learning models can generate novel molecular structures that fit desired therapeutic profiles. mdpi.com By using α-CPMA as a scaffold or building block, these technologies could help design new drug candidates, predicting their biological activities, pharmacokinetic properties, and potential toxicity in silico, thereby accelerating the early stages of drug discovery. mdpi.commdpi.com
Table 2: Research Findings on Future Avenues for α-Cyclopentylmandelic Acid This table is interactive. Click on the headers to sort.
| Research Area | Key Finding/Innovation | Potential Impact | Relevant Compounds |
|---|---|---|---|
| Asymmetric Synthesis | Development of a multistep continuous-flow process using α-lithiation and aerobic oxidation. d-nb.info | Safer, more scalable, and efficient manufacturing of α-CPMA. d-nb.info | n-Hexyllithium (B1586676), Molecular Oxygen |
| Enantioseparation | Use of substituted β-cyclodextrins as chiral mobile phase additives in HPLC for effective enantioseparation. researchgate.netnih.gov | Improved methods for obtaining enantiomerically pure α-CPMA from racemic mixtures. | Hydroxypropyl-β-cyclodextrin |
| Biomedical Applications | Serves as a key intermediate for muscarinic M3 receptor antagonists beyond glycopyrrolate. hsppharma.comchemicalbook.com | Expansion of therapeutic applications, particularly for respiratory diseases. lookchem.com | Glycopyrronium (B1196793) Bromide, Oxyphencyclimine |
| Industrial Applications | Exploration in agrochemical development (herbicides, pesticides) and as a component in polymer chemistry. chemimpex.com | Diversification of α-CPMA's use outside the pharmaceutical industry. chemimpex.com | - |
| AI & Machine Learning | AI models can predict synthetic routes, optimize reaction conditions, and design novel catalysts. chiralpedia.comnih.gov | Accelerated discovery, development, and optimization of α-CPMA synthesis and its derivatives. biopharmatrend.com | - |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing α-CPMA, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclopentyl Grignard reagents reacting with benzaldehyde derivatives, followed by oxidation to yield the mandelic acid backbone. Purity validation requires HPLC with chiral columns (to confirm enantiomeric composition) and NMR spectroscopy (to verify structural integrity). For reproducibility, ensure reaction conditions (temperature, solvent, catalyst) align with literature protocols, and cross-reference with known spectral data .
Q. Which analytical techniques are most effective for characterizing α-CPMA’s enantiomeric composition?
- Methodological Answer : Chiral HPLC and polarimetry are standard for enantiomeric excess (ee) determination. For higher precision, circular dichroism (CD) spectroscopy or X-ray crystallography can resolve absolute configurations. Ensure solvent compatibility (e.g., avoid solvents that interfere with UV detection in HPLC) and calibrate instruments using racemic and enantiopure standards .
Q. How do solvent choices impact the solubility and stability of α-CPMA in experimental setups?
- Methodological Answer : Solubility tests in polar (water, ethanol) and non-polar solvents (1,2-dichloroethane) reveal α-CPMA’s amphiphilic nature. Stability studies (via accelerated degradation under UV light or varying pH) show optimal storage conditions at pH 2.5–3.0 in dark, inert environments. Pre-screen solvents using computational tools like COSMO-RS for polarity matching .
Advanced Research Questions
Q. What experimental parameters optimize enantiomeric separation of α-CPMA using liquid-liquid extraction (LLE)?
- Methodological Answer : Key parameters include:
- Selector concentration : 0.04 mol·kg⁻¹ hydroxyethyl-β-cyclodextrin (HE-β-CD) maximizes host-guest binding.
- Solvent system : 1,2-dichloroethane outperforms toluene due to higher partition coefficients.
- pH : Maintain aqueous phase at pH 2.5 to protonate α-CPMA, enhancing chiral recognition.
Validate results using a mechanistic model that accounts for equilibrium constants and phase-transfer kinetics .
Q. How can researchers resolve contradictions in enantiomeric excess (ee) data across studies?
- Methodological Answer : Discrepancies often arise from:
- Analytical calibration : Ensure consistent use of internal standards (e.g., (R)- and (S)-enantiomers).
- Kinetic vs. thermodynamic control : Prolonged extraction times may shift ee due to equilibration.
Use sensitivity analysis to identify critical variables (e.g., temperature, selector concentration) and replicate experiments under identical conditions .
Q. What statistical methods are appropriate for validating models predicting α-CPMA separation efficiency?
- Methodological Answer : Apply multivariate regression to correlate variables (pH, selector concentration) with ee. Use ANOVA to assess model significance and residual plots to check for heteroscedasticity. For mechanistic models, compare Akaike Information Criterion (AIC) scores to evaluate goodness-of-fit against empirical data .
Q. How can computational tools enhance the design of α-CPMA derivatives with improved chiral recognition?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities between α-CPMA enantiomers and chiral selectors like HE-β-CD. Density functional theory (DFT) calculations (e.g., Gaussian 16) quantify stereoelectronic effects. Validate predictions with synthetic analogs and LLE trials .
Data Presentation and Reproducibility Guidelines
-
Tabular Data Example :
-
Reproducibility Checklist :
- Document solvent batch numbers and supplier purity grades.
- Share raw chromatographic data (e.g., .cdf files) in supplementary materials.
- Use IUPAC nomenclature consistently to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
